
4-(4-Aminophenoxy)butanal dimethyl acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Dimethoxybutoxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a butoxy group substituted with two methoxy groups at the fourth position of the aniline ring. Anilines are widely used in various industrial applications due to their reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-dimethoxybutoxy)aniline typically involves the nucleophilic substitution of a halogenated precursor with an aniline derivative. One common method is the reaction of 4-chloroaniline with 4,4-dimethoxybutanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 4-(4,4-dimethoxybutoxy)aniline can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 4-(4,4-Dimethoxybutoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
科学的研究の応用
4-(4,4-Dimethoxybutoxy)aniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 4-(4,4-dimethoxybutoxy)aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
類似化合物との比較
4-Methoxyaniline: Similar structure but with only one methoxy group.
4-Ethoxyaniline: Similar structure but with an ethoxy group instead of a butoxy group.
4-(4-Methoxyphenyl)aniline: Similar structure but with a methoxyphenyl group.
Uniqueness: 4-(4,4-Dimethoxybutoxy)aniline is unique due to the presence of two methoxy groups on the butoxy chain, which can influence its reactivity and properties. This structural feature can enhance its solubility and stability, making it suitable for specific applications in chemical synthesis and industrial processes.
特性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC名 |
4-(4,4-dimethoxybutoxy)aniline |
InChI |
InChI=1S/C12H19NO3/c1-14-12(15-2)4-3-9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9,13H2,1-2H3 |
InChIキー |
SHYJYWGQEZGANR-UHFFFAOYSA-N |
正規SMILES |
COC(CCCOC1=CC=C(C=C1)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)

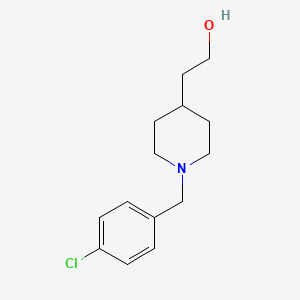
![6-bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13339887.png)
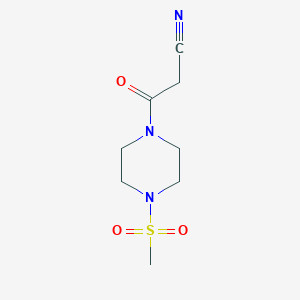
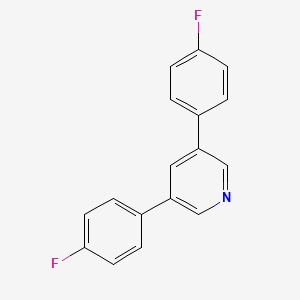
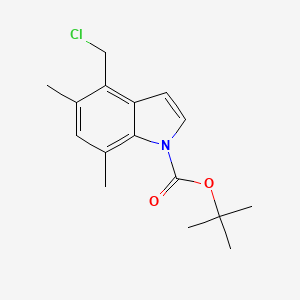
![Methyl 7-(aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13339906.png)
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B13339909.png)
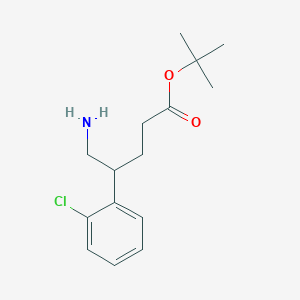
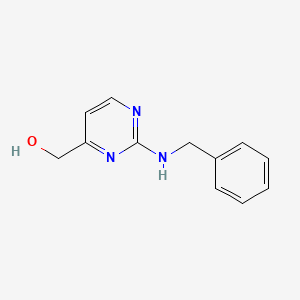

![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)
